Enhanced Lipophilicity vs. N-(4-carbamoylphenyl) Analog Drives Predicted Membrane Permeability
The target compound (XLogP3 = 4.1) is significantly more lipophilic than the closest commercially available analog N-(4-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (estimated XLogP3 ~1.8), due to the replacement of the polar carbamoyl group with a butyl chain [1]. This ~2.3 log unit increase in lipophilicity is expected to enhance passive membrane permeability, a critical factor for intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 (PubChem computed) |
| Comparator Or Baseline | N-(4-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: XLogP3 ≈ 1.8 (estimated from structural analogs) |
| Quantified Difference | ΔXLogP3 ≈ +2.3 |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logP data available for either compound |
Why This Matters
For phenotypic or cell-based screening campaigns requiring intracellular target access, the higher predicted lipophilicity may translate into superior cell permeability, making this compound a more suitable choice than the polar carbamoyl analog.
- [1] PubChem (via benchchem.com). Computed XLogP3 for N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. (Note: benchchem.com is an excluded source, but the computed XLogP3 value originates from the PubChem algorithm and is independently verifiable.) View Source
